molecular formula C17H14N4OS B12150442 3-(2-Furyl)-5-(naphthylmethylthio)-1,2,4-triazole-4-ylamine

3-(2-Furyl)-5-(naphthylmethylthio)-1,2,4-triazole-4-ylamine

Cat. No.: B12150442
M. Wt: 322.4 g/mol
InChI Key: WQDWGCFECWBRRJ-UHFFFAOYSA-N
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Description

3-(2-Furyl)-5-(naphthylmethylthio)-1,2,4-triazole-4-ylamine is a heterocyclic compound that features a unique combination of a furan ring, a naphthylmethylthio group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Furyl)-5-(naphthylmethylthio)-1,2,4-triazole-4-ylamine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-furylamine with naphthylmethyl chloride in the presence of a base to form the intermediate 2-furyl-naphthylmethylamine. This intermediate is then reacted with thiourea and an appropriate oxidizing agent to form the desired triazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Furyl)-5-(naphthylmethylthio)-1,2,4-triazole-4-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole compounds depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(2-Furyl)-5-(naphthylmethylthio)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The furan and triazole rings play a crucial role in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Furyl)-5-(naphthylmethylthio)-1,2,4-triazole-4-ylamine is unique due to its combination of a furan ring, a naphthylmethylthio group, and a triazole ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C17H14N4OS

Molecular Weight

322.4 g/mol

IUPAC Name

3-(furan-2-yl)-5-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C17H14N4OS/c18-21-16(15-9-4-10-22-15)19-20-17(21)23-11-13-7-3-6-12-5-1-2-8-14(12)13/h1-10H,11,18H2

InChI Key

WQDWGCFECWBRRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C(N3N)C4=CC=CO4

Origin of Product

United States

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